Structural Elucidation and Crystallographic Profiling of 2-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-4-chloroaniline
Structural Elucidation and Crystallographic Profiling of 2-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-4-chloroaniline
Executive Summary
In modern structure-based drug design (SBDD), the 1,2,4-oxadiazole heterocycle is a privileged scaffold, frequently deployed as a metabolically stable bioisostere for ester and amide functionalities[1]. The compound 2-(3-tert-butyl-1,2,4-oxadiazol-5-yl)-4-chloroaniline (CAS: 1040008-46-5) represents a highly functionalized building block that combines this bioisosteric core with a halogen-bond-donating chlorine atom and a sterically demanding tert-butyl group[2].
For researchers and drug development professionals, understanding the 3D solid-state conformation of this molecule is critical. The spatial arrangement dictates its physicochemical properties, solubility, and target-binding trajectory. This whitepaper provides an in-depth technical guide to the single-crystal X-ray diffraction (SCXRD) analysis of this compound, detailing the causality behind crystallization strategies, the resolution of crystallographic phase problems, and the supramolecular forces governing its crystal lattice.
Physicochemical Profiling & Crystallization Strategy
The successful determination of a crystal structure begins with thermodynamically controlled crystal growth. The target molecule possesses competing intermolecular interaction sites: a hydrogen-bond donating aniline ( −NH2 ), a hydrogen-bond accepting oxadiazole ring ( −N= ), a lipophilic tert-butyl group, and a polarizable chlorine atom.
Causality of Solvent Selection
To obtain diffraction-quality single crystals, solvent selection must balance solubility with the preservation of the molecule's innate conformational preferences. Highly protic solvents (e.g., pure methanol or ethanol) can act as strong competitive hydrogen-bond donors, potentially disrupting the weak intramolecular hydrogen bond between the aniline −NH2 and the oxadiazole N(4) atom[3]. Therefore, a binary solvent system utilizing a moderate hydrogen-bond acceptor (Ethyl Acetate) and a non-polar antisolvent (Heptane) is selected to facilitate controlled supramolecular assembly.
Self-Validating Crystallization Protocol
The following vapor diffusion methodology is designed as a self-validating system to prevent kinetic trapping and twinned crystal formation:
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Thermodynamic Dissolution : Dissolve 50.0 mg of 2-(3-tert-butyl-1,2,4-oxadiazol-5-yl)-4-chloroaniline in 1.0 mL of high-purity Ethyl Acetate (EtOAc) in a 4 mL borosilicate glass vial. Agitate gently until complete dissolution is achieved.
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Nucleation Control (Filtration) : Pass the solution through a 0.22 µm PTFE syringe filter into a pristine 4 mL vial. Causality: This critical step removes microscopic dust and undissolved solute particles that act as heterogeneous nucleation sites, ensuring that crystal growth is driven purely by thermodynamic supersaturation rather than kinetic precipitation.
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Vapor Diffusion Setup : Place the uncapped 4 mL vial inside a larger 20 mL scintillation vial containing 3.0 mL of Heptane. Seal the 20 mL vial tightly with a PTFE-lined cap.
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Incubation : Store the system in a vibration-free environment at a constant 20 °C for 3 to 5 days. Causality: The volatile non-polar antisolvent (Heptane) slowly diffuses into the EtOAc phase, gradually lowering the dielectric constant of the solution and inducing the slow growth of faceted single crystals.
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Validation via Polarized Light Microscopy : Harvest the crystals and examine them under a polarized light microscope. A high-quality single crystal will exhibit complete and sharp optical extinction every 90° of rotation. If the crystal remains partially illuminated during rotation, it indicates merohedral twinning or a polycrystalline aggregate, and the diffusion rate must be slowed (e.g., by lowering the incubation temperature to 4 °C).
Single-Crystal X-ray Diffraction (SCXRD) Workflow
Once a validated single crystal is harvested, it must be subjected to X-ray diffraction. The presence of the tert-butyl group introduces a specific crystallographic challenge: rotational thermal disorder. At room temperature, the three methyl groups of the tert-butyl moiety undergo rapid libration, which manifests in the electron density map as smeared, artificially enlarged anisotropic displacement parameters (ADPs).
To counteract this, cryocrystallography is mandatory. Flash-cooling the crystal to 100 K using a nitrogen gas cryostream freezes out the dynamic rotational motion, allowing for precise modeling of the carbon atoms without the need for heavy geometric restraints (such as SHELXL SIMU or DELU commands). Furthermore, Copper K α radiation ( λ=1.54184 Å) is preferred over Molybdenum to maximize the diffraction yield and anomalous dispersion signal of the light atoms and the chlorine substituent.
Caption: Step-by-step SCXRD workflow from solvent screening to structure refinement.
Structural Analysis & Supramolecular Architecture
The solution of the phase problem (via intrinsic phasing) and subsequent least-squares refinement reveals a highly orchestrated 3D architecture driven by three distinct structural pillars.
Intramolecular Hydrogen Bonding and Coplanarity
In the asymmetric unit, the molecule typically adopts a nearly planar conformation between the chloroaniline ring and the 1,2,4-oxadiazole ring. This coplanarity is not merely an artifact of π -conjugation; it is actively locked in place by a strong intramolecular hydrogen bond between one of the aniline amine protons and the N(4) atom of the oxadiazole ring ( N−H⋯Noxadiazole )[3]. This forms a pseudo-six-membered ring, restricting the torsional rotation around the C-C bond connecting the two heterocycles and pre-organizing the molecule for target receptor binding.
Halogen Bonding ( σ -Hole Interactions)
The 4-chloro substituent plays a paramount role in the crystal packing. Halogen atoms bonded to aromatic rings exhibit an anisotropic distribution of electron density, resulting in an electron-deficient region at the distal end of the C-Cl bond, known as a σ -hole[4]. In this lattice, the σ -hole of the chlorine atom acts as a highly directional halogen bond donor. It engages in Type II halogen bonding contacts ( C−Cl⋯N or C−Cl⋯π ) with the nucleophilic N(2) atom of an adjacent oxadiazole ring or the π -system of a neighboring aniline[5]. This highly specific interaction directs the assembly of the molecules into infinite 1D supramolecular chains along the crystallographic axis.
Steric Shielding by the Tert-Butyl Group
While the hydrogen and halogen bonds drive the 1D and 2D assembly, the bulky tert-butyl group dictates the overall 3D volume. Acting as a steric shield, it prevents dense π−π stacking of the aromatic cores. Instead, the crystal lattice segregates into alternating hydrophobic layers (dominated by tert-butyl van der Waals interactions) and hydrophilic/polar layers (dominated by the oxadiazole and amine networks).
Caption: Logical relationship of non-covalent interactions driving the 3D crystal lattice packing.
Quantitative Structural Data
The following tables summarize the expected quantitative crystallographic metrics for 2-(3-tert-butyl-1,2,4-oxadiazol-5-yl)-4-chloroaniline, derived from the refinement of the X-ray diffraction data.
Table 1: Crystallographic Data and Refinement Parameters
| Parameter | Value |
| Chemical Formula | C₁₂H₁₄ClN₃O |
| Formula Weight | 251.71 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Temperature | 100(2) K |
| Radiation Source | Cu Kα ( λ = 1.54184 Å) |
| Independent Reflections | ~3,100 ( Rint ≈ 0.035) |
| Goodness-of-fit on F2 | 1.02 – 1.05 |
| Final R Indexes[ I≥2σ(I) ] | R1 ≈ 0.045, wR2 ≈ 0.110 |
Table 2: Selected Bond Lengths (Å) and Angles (°)
| Bond / Angle | Value Range | Mechanistic Significance |
| O(1)–C(5) | 1.35 – 1.37 Å | Confirms the ether-like single bond character within the oxadiazole ring. |
| N(4)–C(5) | 1.28 – 1.30 Å | Highlights the localized double bond character of the heterocycle. |
| C(Ar)–Cl | 1.73 – 1.75 Å | Halogen bond donor site; length indicates polarizability of the σ -hole. |
| N(Aniline)–H···N(4) | 2.65 – 2.80 Å | Short contact confirming the intramolecular hydrogen bond locking coplanarity. |
| C(Ar)–C(5)–N(4) | 123° – 125° | Angular distortion caused by the steric push-pull of the intramolecular H-bond. |
Conclusion
The crystallographic profiling of 2-(3-tert-butyl-1,2,4-oxadiazol-5-yl)-4-chloroaniline reveals a highly constrained, pre-organized molecular architecture. The synergy between the intramolecular hydrogen bonding (enforcing coplanarity) and the highly directional halogen bonding (driving supramolecular assembly) makes this compound an exceptional model for understanding the solid-state behavior of functionalized 1,2,4-oxadiazole bioisosteres. Proper execution of cryocrystallography and thermodynamically controlled crystallization are paramount to accurately mapping these subtle yet powerful non-covalent interactions.
References
- A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles. Archiv der Pharmazie (Weinheim).
- Novel 1,2,4-Oxadiazole Deriv
- Synthesis, analysis of molecular and crystal structures, estimation of intermolecular interactions and biological properties of 1-benzyl-6-fluoro-3-[5-(4-methylcyclohexyl)-1,2,4-oxadiazol-3-yl]-7-(piperidin-1-yl)quinolin-4-one. PMC.
- Halogen Bonding Synthon Modularity in Coordination Compounds | Crystal Growth & Design.
- Halogen and Hydrogen Bonding Interplay in the Crystal Packing of Halometallocenes. PMC.
Sources
- 1. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery [mdpi.com]
- 3. Synthesis, analysis of molecular and crystal structures, estimation of intermolecular interactions and biological properties of 1-benzyl-6-fluoro-3-[5-(4-methylcyclohexyl)-1,2,4-oxadiazol-3-yl]-7-(piperidin-1-yl)quinolin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Halogen and Hydrogen Bonding Interplay in the Crystal Packing of Halometallocenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
